EGFR Inhibitory Potency: Adamantyl-Thiadiazole Derivatives Achieve Sub-Nanomolar IC50 Values Against Double Mutant EGFR (L858R/T790M)
Derivatization of the 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine scaffold yields potent EGFR inhibitors. Specifically, thiazolo-thiadiazole adamantane derivative 17 (a complex fused heterocycle derived from the core) exhibited IC50 values of 0.27-0.78 nM against the double mutant EGFR L858R/T790M, a key drug-resistant target in non-small cell lung cancer [1]. This potency is comparable to the clinical inhibitors Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [1]. In contrast, the parent unsubstituted 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is not reported to possess significant EGFR inhibitory activity, highlighting the essential role of the N-substituent in achieving this potency .
| Evidence Dimension | EGFR L858R/T790M inhibition (IC50) |
|---|---|
| Target Compound Data | 0.27-0.78 nM for derivative 17 |
| Comparator Or Baseline | Lapatinib (0.18 nM); Erlotinib (0.21 nM); Unsubstituted core (inactive) |
| Quantified Difference | Derivative 17 shows potency within 2-4x of clinical standards; unsubstituted core lacks measurable activity at relevant concentrations. |
| Conditions | In vitro enzymatic assay against recombinant EGFR L858R/T790M kinase domain. |
Why This Matters
This demonstrates that the adamantyl-thiadiazole scaffold can be elaborated into highly potent EGFR inhibitors, justifying its selection as a starting material for kinase-targeted drug discovery over simpler aromatic amine scaffolds.
- [1] Wassel, M.M.S., Ammar, Y.A., Elhag Ali, G.A.M., et al. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry, 2021, 110, 104794. View Source
